molecular formula C22H18N2O2 B334437 2-(5-methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamide

2-(5-methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B334437
M. Wt: 342.4 g/mol
InChI Key: OBTZDIRUQWFRFZ-UHFFFAOYSA-N
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Description

2-(5-methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H18N2O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H18N2O2/c1-14-7-10-16(11-8-14)23-22(25)18-13-20(21-12-9-15(2)26-21)24-19-6-4-3-5-17(18)19/h3-13H,1-2H3,(H,23,25)

InChI Key

OBTZDIRUQWFRFZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Origin of Product

United States

Biological Activity

2-(5-methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives class, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H18N2O2
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : this compound

The presence of the quinoline core along with the furan and phenyl substituents contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that quinoline-based compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of quinoline derivatives is another area of interest. The compound has demonstrated cytotoxic effects against several cancer cell lines in vitro, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • DNA Interaction : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, such as topoisomerases, which are crucial for DNA unwinding during replication .
  • Receptor Modulation : Some studies suggest that quinoline derivatives can modulate receptor activity, impacting signaling pathways related to cell growth and differentiation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other well-known quinoline derivatives:

Compound NameBiological ActivityMechanism
Chloroquine AntimalarialInhibition of heme polymerase
Quinacrine AntimicrobialDNA intercalation
N-(5-chloro-2-methylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide AnticancerApoptosis induction through caspase activation

The unique substitution pattern in this compound may confer distinct biological activities compared to these compounds.

Case Studies

  • Anticancer Activity Assessment : A study evaluated the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM, suggesting significant potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : In another study, the compound was tested against multiple bacterial strains, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL. The compound exhibited a broader spectrum of activity compared to traditional antibiotics .

Preparation Methods

Alternative Routes: Skraup and Doebner-Miller Reactions

While the Skraup and Doebner-Miller reactions are classical quinoline syntheses, they are less suitable for this target due to poor regiocontrol over the 4-position. For example, Skraup conditions (glycerol, conc. H<sub>2</sub>SO<sub>4</sub>, aniline derivatives) favor substitutions at the 6- and 8-positions, necessitating additional protection/deprotection steps that reduce efficiency.

Introduction of the 5-Methylfuran-2-yl Group via Suzuki-Miyaura Coupling

The 5-methylfuran-2-yl moiety is installed at the quinoline’s 2-position using palladium-catalyzed cross-coupling. The 2-chloroquinoline-4-carboxylic acid intermediate reacts with 5-methylfuran-2-ylboronic acid under Suzuki conditions (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C, 24 h), achieving 85% conversion. Catalytic systems like PdCl<sub>2</sub>(dppf) with K<sub>3</sub>PO<sub>4</sub> in toluene/ethanol improve yields to 92% by mitigating protodeboronation.

Comparative Analysis of Coupling Catalysts

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O8085
PdCl<sub>2</sub>(dppf)/K<sub>3</sub>PO<sub>4</sub>Toluene/EtOH10092
NiCl<sub>2</sub>(dppe)DMF12068

Nickel-based catalysts show lower efficiency due to slower transmetallation kinetics, while bulky phosphine ligands in palladium systems enhance steric control.

Formation of the N-(4-Methylphenyl)carboxamide Moiety

The 4-carboxylic acid is converted to the carboxamide via a two-step sequence:

  • Acid Chloride Formation : Treatment with SOCl<sub>2</sub> (reflux, 4 h) yields the acyl chloride.

  • Amidation with 4-Methylaniline : The acyl chloride reacts with 4-methylaniline in THF under basic conditions (Et<sub>3</sub>N, 0°C → rt, 12 h), achieving 89% yield. Copper(I) iodide (10 mol%) accelerates the reaction by facilitating nucleophilic attack, reducing reaction time to 6 h.

Metal-Mediated Amidation Optimization

Copper catalysts (e.g., CuI, Cu(OAc)<sub>2</sub>) enable milder conditions compared to traditional coupling agents like HATU. For instance, CuI (10 mol%) in DMF at 60°C achieves 94% yield, while silver additives (Ag<sub>2</sub>CO<sub>3</sub>, 5 mol%) further suppress side reactions by scavenging halides.

One-Pot Tandem Synthesis for Scalability

A telescoped route combines Friedländer annulation, Suzuki coupling, and amidation in a single reactor, minimizing intermediate isolation. Key parameters include:

  • Solvent Compatibility : Sequential use of DMF (annulation) → toluene/EtOH (coupling) → THF (amidation).

  • Catalyst Recycling : Pd/C filtration after coupling allows copper catalyst addition without interference.
    This method reduces processing time by 40% and increases overall yield to 58% on a 100-g scale.

Purification and Characterization

Crude product purification involves:

  • Silica Gel Chromatography : Elution with hexane/EtOAc (3:1) removes unreacted aniline and boronic acid.

  • Recrystallization : Ethanol/water (7:3) yields >99% pure product (HPLC).
    Key Spectral Data :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.51 (s, 1H, quinoline-H), 7.89–7.21 (m, 10H, aromatic), 2.45 (s, 3H, CH<sub>3</sub>).

  • HRMS : m/z 343.1443 [M+H]<sup>+</sup> (calc. 343.1449).

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoline Formation :

    • Mitigation : Use of electron-deficient 2-aminobenzaldehydes directs cyclization to the 4-position.

  • Protodeboronation in Suzuki Coupling :

    • Mitigation : Lower reaction temperatures (80°C) and degassed solvents reduce boronic acid decomposition.

  • Carboxamide Hydrolysis :

    • Mitigation : Anhydrous conditions during amidation prevent retro-reaction.

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